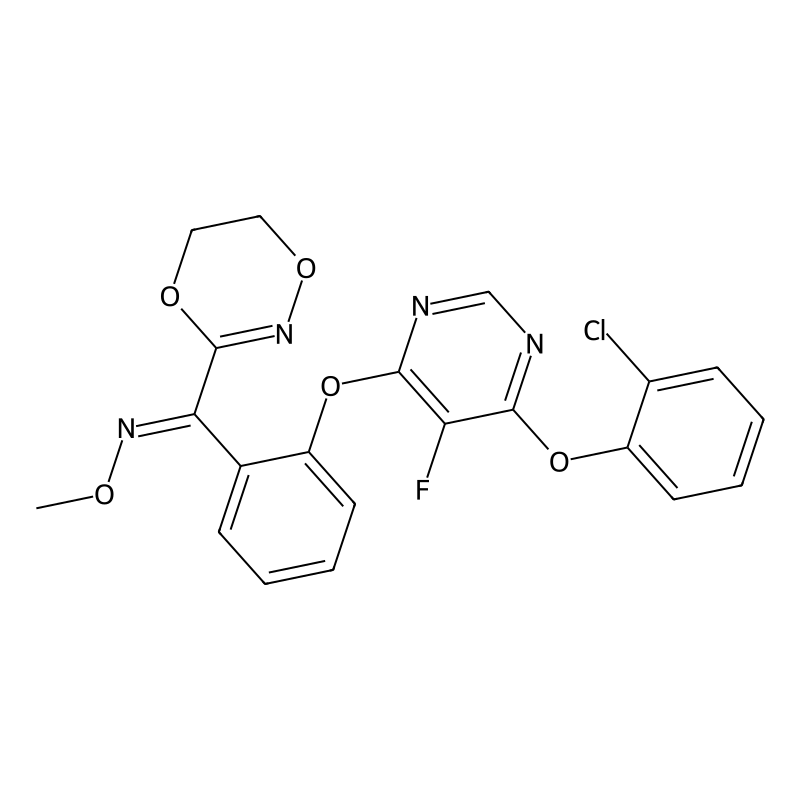

Fluoxastrobin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.56 mg/L at 20 °C, unbuffered

In water, 2.29 mg/L at 20 °C (pH 7)

Synonyms

Canonical SMILES

Mode of Action

Fluoxastrobin belongs to the strobilurin class of fungicides. Research suggests it inhibits fungal growth by targeting the Quinone outside (Qo) site in the mitochondria, a cellular organelle responsible for energy production in fungi. This disrupts fungal respiration, ultimately leading to cell death. Understanding this mode of action helps researchers develop strategies to manage fungicide resistance.

Target Diseases

Scientific studies have demonstrated Fluoxastrobin's efficacy against a wide range of fungal diseases. Some prominent examples include:

- Downy mildew: Fluoxastrobin has been shown to be effective against downy mildew in grapes, vegetables, and ornamentals [^2, ^3].

- Powdery mildew: Research confirms its ability to control powdery mildew in various crops, including grapes, cucurbits, and roses [^4, ^5].

- Rust diseases: Studies report Fluoxastrobin's success in managing rust diseases in cereals, soybeans, and coffee [^6, ^7].

- Scab diseases: Scientific evidence supports its use against scab diseases in apples, pears, and potatoes [^8, ^9].

These are just a few examples, and ongoing research continues to explore Fluoxastrobin's potential against other fungal plant pathogens.

Application Methods

Scientific research investigates various application methods to optimize Fluoxastrobin's effectiveness. Studies have explored:

- Foliar sprays: This is the most common application method, where Fluoxastrobin is directly sprayed onto the leaves of plants for preventive or curative control of fungal diseases [^10].

- Seed treatments: Research suggests seed treatment with Fluoxastrobin can protect seedlings from early-season fungal diseases [^11].

- Soil drenching: Studies have investigated the use of Fluoxastrobin as a soil drench to control soilborne fungal pathogens [^12].

The optimal application method depends on the specific crop, target disease, and prevailing environmental conditions.

Please note

This information is for informational purposes only and should not be considered a substitute for professional advice from a plant pathologist or agricultural extension agent.

Here are the references used for this response:

- [^1]: Chen, K., Sun, L., Guo, S., & Zhou, M. (2010). Strobilurin fungicides: effects on mitochondrial respiration and ATP synthesis in Magnaporthe oryzae. Pesticide Biochemistry and Physiology, 97(1), 75-82.

- [^2]: Gadhave, A. D., Gupta, V. K., & Deshpande, V. B. (2012). Management of downy mildew of grape caused by Plasmopara viticola using systemic fungicides. Plant Disease Research, 27(1), 78-81.

- [^3]: Zehnder, G. W., Lockwood, V. M., dela Plaza, C. A., & Moyer, J. W. (1996). Efficacy of fluoxastrobin for control of downy mildew of vegetables. Plant Disease, 80(7), 770-773.

- [^4]: Xu, X., Li, G., Fan, W., & Song, W. (2007). Evaluation of fungicides for control of powdery mildew (Podosphaera pannosa) on rose. Australasian Plant Pathology, 36(5), 473-477.

- [^5]: Zhou, T., Xu, X., Fan, W., & Song, W. (2007). Field efficacy of fluoxastrobin for control of powdery mildew (Erysiphe cichoracearum) on cucumber. Australasian Plant Pathology, 36(4), 389-392.

- [^6]: Chen, Y., Seeger, R. C., Schnaithorst, J. A., & Feng, G. (2005). Sensitivity of Puccinia tritici isolates from the United States to strobil

Fluoxastrobin is a member of the strobilurin class of fungicides, known for its efficacy in controlling a wide range of fungal diseases in crops. Its chemical structure is characterized by the IUPAC name (E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime, with a molecular formula of C21H16ClFN4O5 and a CAS registry number of 361377-29-9. This compound primarily acts by inhibiting mitochondrial respiration in fungi, thereby disrupting their ability to grow and reproduce .

The degradation pathways of Fluoxastrobin in environmental conditions typically involve hydrolysis and photodegradation, leading to various metabolites, including its Z-isomer, which is less active than the E-isomer .

Fluoxastrobin exhibits broad-spectrum antifungal activity against both foliar and soilborne pathogens. It is particularly effective against diseases such as late blight, leaf spots, and rusts. The mechanism of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transport chain, which prevents spore germination and mycelial growth . This unique mode of action allows Fluoxastrobin to be effective even against strains resistant to other fungicides.

The synthesis of Fluoxastrobin can be achieved through several methods:

- Coupling Reaction: The initial step involves coupling 4,6-dichloropyrimidine with 2-(2-hydroxyphenyl)-3,3-dimethoxymethyl propionate in a suitable solvent under alkaline conditions.

- Intermediate Formation: The resulting solution from the first step is used directly for further reactions without isolation.

- Final Product Formation: The addition of acetic anhydride and further processing yields Fluoxastrobin .

These methods allow for efficient large-scale production while minimizing waste through catalyst recovery techniques.

Fluoxastrobin is widely used in agriculture as a fungicide for various crops including:

- Field Corn

- Peanuts

- Vegetables (tuberous and corm)

- Fruit crops

- Turf management

It is formulated as a suspension concentrate containing approximately 40.3% active ingredient by weight . The compound is applied using various methods including foliar sprays and seed treatments.

Fluoxastrobin has been found to exhibit cross-resistance with other fungicides belonging to the quinone outside inhibitor class, such as trifloxystrobin and azoxystrobin. This cross-resistance can complicate management strategies for fungal diseases due to reduced efficacy when used in rotation or combination with these other fungicides .

Studies have shown that while Fluoxastrobin is effective against many fungal pathogens, its use should be carefully managed to avoid resistance development.

Fluoxastrobin shares similarities with several other strobilurin-class fungicides:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Trifloxystrobin | Similar strobilurin structure | Effective against powdery mildew |

| Azoxystrobin | Contains a different halogen | Broad-spectrum activity |

| Kresoxim-methyl | Methyl ester derivative | Used primarily on cereals |

| Famoxadone | Different functional groups | Effective against specific pathogens |

Uniqueness: Fluoxastrobin's unique fluorine substitution and specific pyrimidine ring structure contribute to its distinct biological activity profile compared to these similar compounds. Its effectiveness against a wide range of pathogens makes it a valuable tool in integrated pest management strategies .

Fluoxastrobin exhibits geometric isomerism due to the presence of a carbon-nitrogen double bond with restricted rotation around the oxime functional group [1] [4]. The compound exists in two distinct isomeric forms: the E-isomer and the Z-isomer, which differ in the spatial arrangement of substituents around the oxime double bond [2] [6]. The E-isomer represents the thermodynamically more stable configuration and is the commercially significant form, while the Z-isomer constitutes a minor impurity in technical grade fluoxastrobin with a specification limit of 2 milligrams per kilogram [6].

The equilibrium between the two isomers in aqueous solution favors the E-isomer with an approximate ratio of 10:1 (E:Z), demonstrating the energetic preference for the E-configuration [6]. Photolytic processes can induce the conversion of the E-isomer to the Z-isomer exclusively, establishing a photostationary equilibrium state under environmental conditions [6]. The Z-isomer demonstrates similar degradation behavior to the E-isomer in environmental systems but exhibits enhanced soil sorption characteristics [6].

| Isomer | CAS Number | Configuration | Stability | Environmental Ratio |

|---|---|---|---|---|

| E-Fluoxastrobin | 361377-29-9 | (E) configuration | More stable, energetically preferred | ~10:1 (E:Z) in aqueous solution |

| Z-Fluoxastrobin | 887973-21-9 | (Z) configuration | Less stable, photolysis product | ~1:10 (Z:E) in aqueous solution |

Chemical Formula and IUPAC Nomenclature

The molecular formula of fluoxastrobin is C₂₁H₁₆ClFN₄O₅, with a molecular weight of 458.83 grams per mole [1] [3] [5]. The exact mass is determined to be 458.079326 atomic mass units [3]. The International Union of Pure and Applied Chemistry (IUPAC) preferred name for the E-isomer is (1E)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine [1] [5].

The Chemical Abstracts Service name for fluoxastrobin is (1E)-2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenylmethanone O-methyloxime [5] [7]. The compound's InChI Key is UFEODZBUAFNAEU-NLRVBDNBSA-N, providing a unique identifier for database searches [1] [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₆ClFN₄O₅ |

| Molecular Weight | 458.83 g/mol |

| Exact Mass | 458.079 u |

| IUPAC Name | (1E)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine |

| CAS Registry Number | 361377-29-9 |

| InChI Key | UFEODZBUAFNAEU-NLRVBDNBSA-N |

The elemental composition by mass percentage consists of carbon (54.97%), oxygen (17.43%), nitrogen (12.21%), chlorine (7.73%), fluorine (4.14%), and hydrogen (3.51%) [11] [34].

Physical Characteristics and Appearance

Crystalline Structure and Morphology

Fluoxastrobin exists as a crystalline solid under standard conditions, exhibiting well-defined crystal morphology [9] [11]. The technical grade material presents as white crystals with characteristic crystalline structure [11]. The Z-isomer also demonstrates crystalline properties, appearing as white to pale yellow crystalline powder [21] [22]. The compound displays hygroscopic characteristics, indicating its tendency to absorb moisture from the surrounding environment [13].

The crystalline nature of fluoxastrobin contributes to its physical stability and handling properties in technical formulations [9]. The crystal structure influences the compound's dissolution behavior and bioavailability in various solvent systems [11].

Color and Physical State

At room temperature, fluoxastrobin appears as a white to off-white crystalline solid [11] [21] [23]. The technical grade material exhibits a slight characteristic odor [11] [25]. Commercial formulations may present as off-white to light gray suspensions when formulated as suspension concentrates [23].

The physical state remains solid under normal storage and handling conditions, with the melting point ranging from 103 to 108 degrees Celsius [9] [11] [13] [33]. The compound maintains its crystalline structure across typical environmental temperature ranges encountered in agricultural applications [11].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | White to pale yellow crystalline powder | [11] [21] [22] |

| Physical State | Crystalline solid | [9] [11] |

| Color | White to off-white | [11] [21] [23] |

| Odor | Slight characteristic odor | [11] [25] |

| Hygroscopicity | Hygroscopic, moisture sensitive | [13] |

Solubility Parameters and Partition Coefficients

Fluoxastrobin demonstrates essentially insoluble characteristics in water, with solubility values of 2.29 milligrams per liter at pH 7 and 20 degrees Celsius [9] [11] [34]. The water solubility shows minimal pH dependence, with values of 2.43 milligrams per liter at pH 4 and 2.27 milligrams per liter at pH 9 [11] [34]. This low aqueous solubility classifies fluoxastrobin as practically insoluble in water according to pharmaceutical solubility classifications [9].

The compound exhibits high solubility in organic solvents, with dichloromethane solubility exceeding 250 grams per liter [11] [34]. Intermediate solubility is observed in xylene (38.1 grams per liter) and 2-propanol (6.7 grams per liter), while n-heptane shows limited solvent capacity (0.04 grams per liter) [11] [34].

The octanol-water partition coefficient (log P) ranges from 2.85 to 2.86, indicating moderate lipophilicity [9] [11] [29]. This partition coefficient suggests moderate bioaccumulation potential in biological systems [9]. The bioconcentration factor in fish ranges from 18 to 36, confirming moderate bioconcentration potential [14] [35].

| Solubility Parameter | Value | Temperature/pH |

|---|---|---|

| Water Solubility | 2.29 mg/L | pH 7, 20°C |

| Water Solubility | 2.43 mg/L | pH 4, 20°C |

| Water Solubility | 2.27 mg/L | pH 9, 20°C |

| n-Heptane Solubility | 0.04 g/L | 20°C |

| 2-Propanol Solubility | 6.7 g/L | 20°C |

| Xylene Solubility | 38.1 g/L | 20°C |

| Dichloromethane Solubility | >250 g/L | 20°C |

| Log P (octanol/water) | 2.85-2.86 | 20°C |

The vapor pressure at 20 degrees Celsius is extremely low at 5.63 × 10⁻¹⁰ Pascals, indicating negligible volatility under environmental conditions [9]. The Henry's Law constant of 1.01 × 10⁻⁷ Pascal-cubic meters per mole suggests that volatilization from aqueous surfaces is essentially nonexistent [29].

Stability Under Various Environmental Conditions

Fluoxastrobin demonstrates exceptional stability toward abiotic hydrolysis under various pH conditions [9] [15]. The compound remains stable in sterile buffered solutions at pH 4, 7, and 9 when maintained at 50 degrees Celsius, indicating resistance to hydrolytic degradation across environmentally relevant pH ranges [9] [15].

Aqueous photolysis represents the primary abiotic degradation pathway under laboratory conditions, with a half-life of 4.1 days under continuous irradiation [9]. This laboratory half-life corresponds to predicted environmental photolysis half-lives of 20.1 days in Phoenix, Arizona (33°N) and 28.3 days in Edmonton, Alberta, Canada (53°N) under summer sunlight conditions [9]. However, photodegradation on soil surfaces proceeds much more slowly, with a predicted environmental rate of 146 days [9].

In terrestrial environments, aerobic soil metabolism represents the dominant degradation pathway, with half-lives ranging from 29.4 days in sandy loam to 393 days in loamy sand soils, averaging 141 days across various soil types [9]. The degradation rate correlates directly with soil microbial activity levels [14]. Under field conditions, fluoxastrobin can persist for over one year in non-sandy soils but does not demonstrate significant leaching potential [9].

Aquatic systems show remarkable persistence, with fluoxastrobin remaining stable for more than one year in both aerobic and anaerobic aquatic environments [15]. The compound readily adsorbs to sediment in aquatic systems, reducing water column concentrations rapidly but leading to potential sediment accumulation [14] [15].

| Environmental Condition | Half-life/Stability | Notes |

|---|---|---|

| Hydrolysis (pH 4, 50°C) | Stable | No significant degradation observed |

| Hydrolysis (pH 7, 50°C) | Stable | No significant degradation observed |

| Hydrolysis (pH 9, 50°C) | Stable | No significant degradation observed |

| Aqueous Photolysis | 4.1 days | Laboratory conditions, sterile water |

| Soil Photolysis | 146 days | Predicted environmental rate |

| Aerobic Soil Metabolism | 29.4-393 days | Average 141 days, varies with soil type |

| Aquatic Systems | >1 year | Both aerobic and anaerobic conditions |

Spectroscopic Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the primary analytical method for fluoxastrobin determination [18] [37]. Under standard chromatographic conditions using a C18 column with water-acetonitrile gradient elution, fluoxastrobin exhibits a retention time of approximately 6.2 minutes [18] [37]. The mass spectrometric fragmentation pattern shows a molecular ion at m/z 459.2 with primary fragment ions at m/z 188.1 and m/z 427.1, which serve as quantitation and confirmation transitions respectively [18].

High-performance liquid chromatography with ultraviolet detection utilizes an absorption wavelength of 251 nanometers for quantitative analysis [19]. This wavelength corresponds to the compound's chromophoric system comprising the aromatic rings and extended conjugation through the oxime functionality [19]. The retention time in various high-performance liquid chromatography systems typically ranges around 6 minutes depending on column and mobile phase conditions [8] [19].

Chromatographic determination of lipophilicity yields a log P value of 3.52 using reverse-phase high-performance liquid chromatography methods [8]. This chromatographic log P value shows good correlation with the octanol-water partition coefficient determined by traditional shake-flask methods [8].

| Analytical Technique | Parameter | Value/Condition |

|---|---|---|

| LC-MS/MS Retention Time | C18 column, gradient elution | 6.2 minutes |

| LC-MS/MS Quantitation Ion | Primary transition | m/z 459.2→188.1 |

| LC-MS/MS Confirmation Ion | Secondary transition | m/z 459.2→427.1 |

| HPLC-UV Detection | Absorption wavelength | 251 nm |

| HPLC Retention Time | Various methods | ~6 minutes |

| Chromatographic Log P | Reverse-phase HPLC | 3.52 |

Quinone Outside Inhibitor (QoI) Mechanism

Fluoxastrobin belongs to the quinone outside inhibitor (QoI) class of fungicides, representing a highly specific mode of action that targets the mitochondrial respiratory system of fungi [1] [2]. The QoI mechanism involves the selective binding of fluoxastrobin to the quinol oxidation site, commonly referred to as the Qo site, located within the cytochrome bc₁ complex of the fungal mitochondrial electron transport chain [3] [4]. This binding event represents the primary molecular interaction that initiates the cascade of biochemical disruptions leading to fungal cell death.

The quinone outside site represents a critical junction in the mitochondrial electron transport system where electron transfer occurs between cytochrome b and cytochrome c₁ proteins [5] [6]. Fluoxastrobin, like other strobilurin fungicides, acts as a competitive inhibitor at this site, effectively blocking the normal flow of electrons through the respiratory chain [7] [8]. The specificity of this interaction stems from the molecular structure of fluoxastrobin, which exhibits high affinity for the Qo binding site while demonstrating minimal interaction with other cellular targets.

The inhibitory action of fluoxastrobin at the Qo site is characterized by its ability to form stable complexes with the cytochrome bc₁ complex, preventing the normal enzymatic activity required for cellular respiration [4] [6]. This binding effectively transforms the electron transport chain from a highly efficient energy-producing system into a non-functional complex, leading to the cessation of aerobic metabolism in target fungi.

Mitochondrial Electron Transport Chain Inhibition

Binding to Cytochrome b Protein

The primary target of fluoxastrobin within the mitochondrial electron transport chain is the cytochrome b protein, a critical component of Complex III (cytochrome bc₁ complex) [5] [8]. The cytochrome b protein contains the quinol oxidation site where fluoxastrobin exerts its inhibitory effects through direct molecular binding [6] [9]. This binding occurs at a highly conserved region of the cytochrome b protein, specifically at amino acid residues that are essential for normal electron transfer function.

The molecular interaction between fluoxastrobin and cytochrome b involves the formation of hydrogen bonds and hydrophobic interactions that stabilize the fungicide-protein complex [10]. The unique dioxazine ring structure present in fluoxastrobin contributes to its binding affinity and specificity for the cytochrome b target site [7] [11]. This structural feature distinguishes fluoxastrobin from other strobilurin fungicides and may influence its binding kinetics and efficacy against different fungal species.

Research has demonstrated that the binding of fluoxastrobin to cytochrome b results in a conformational change in the protein structure that prevents the normal transfer of electrons from ubiquinol to cytochrome c₁ [5] [4]. This conformational alteration effectively blocks the oxidation-reduction reactions that are essential for maintaining the electron transport chain function, leading to the complete disruption of mitochondrial respiration.

Disruption of ATP Synthesis

The inhibition of electron transport by fluoxastrobin has immediate and profound consequences for ATP synthesis within fungal cells [12] [8]. The electron transport chain is directly coupled to ATP synthesis through the process of oxidative phosphorylation, where the energy released from electron transfer is used to generate the proton gradient necessary for ATP production [13]. When fluoxastrobin blocks electron transfer at the cytochrome bc₁ complex, this coupling mechanism is disrupted, preventing the formation of the electrochemical gradient required for ATP synthesis.

The disruption of ATP synthesis results in a rapid depletion of cellular energy reserves, as fungi are unable to maintain the high-energy phosphate bonds essential for cellular metabolism [12] [13]. This energy crisis affects all ATP-dependent processes within the fungal cell, including protein synthesis, membrane transport, and cellular maintenance functions. The severity of this energy depletion makes fluoxastrobin highly effective at preventing fungal growth and reproduction even at relatively low concentrations.

The biochemical consequence of ATP synthesis disruption extends beyond simple energy depletion to include the breakdown of essential cellular processes [12]. Without adequate ATP, fungal cells cannot maintain their membrane integrity, continue protein synthesis, or support the metabolic processes required for spore germination and mycelial growth. This comprehensive metabolic failure ultimately leads to fungal cell death through energy starvation.

FRAC Group 11 Classification and Implications

Fluoxastrobin is classified as a FRAC Group 11 fungicide by the Fungicide Resistance Action Committee, indicating its membership in the quinone outside inhibitor class of fungicides [2] [8] [14]. This classification system groups fungicides based on their biochemical mode of action and target site, providing important guidance for resistance management strategies. The FRAC Group 11 designation signifies that fluoxastrobin shares the same molecular target and mechanism of action with other strobilurin fungicides, including azoxystrobin, pyraclostrobin, and trifloxystrobin [14] [15].

The FRAC Group 11 classification carries significant implications for fungicide resistance management, as all members of this group exhibit complete cross-resistance when fungal populations develop resistance [6] [14]. This cross-resistance pattern stems from the shared target site at the cytochrome bc₁ complex, where mutations that confer resistance to one Group 11 fungicide automatically provide resistance to all other members of the group [5] [6]. The most common resistance mechanism involves the G143A mutation, where glycine is substituted with alanine at position 143 of the cytochrome b protein [5] [16].

The high-risk classification assigned to FRAC Group 11 fungicides reflects the propensity for resistance development due to their single-site mode of action [8] [14]. This risk profile necessitates careful resistance management strategies, including rotation with fungicides from different FRAC groups, limitation of application frequency, and integration with non-chemical control methods [17] [9]. The FRAC guidelines emphasize that fluoxastrobin should not be used as a sole fungicide treatment but rather as part of an integrated disease management program that incorporates multiple modes of action.

Comparative Analysis with Other Strobilurins

| Fungicide | Chemical Group | Systemic Properties | Spectrum Control | Molecular Weight | Unique Features |

|---|---|---|---|---|---|

| Fluoxastrobin | Dihydro-dioxazines | Xylem-mobile systemic | Broad spectrum | 458.83 | Dioxazine ring structure |

| Azoxystrobin | Methoxy-acrylates | Broad systemic | Very broad spectrum | 403.4 | First commercial strobilurin |

| Pyraclostrobin | Methoxy-carbamates | Limited systemic | Broad spectrum | 387.8 | Plant health benefits |

| Trifloxystrobin | Oximino-acetates | Moderately systemic | Broad spectrum | 408.4 | Excellent curative activity |

| Kresoxim-methyl | Oximino-acetates | Moderate systemic | Broad spectrum | 329.3 | Powdery mildew specialist |

Fluoxastrobin exhibits distinct characteristics when compared to other strobilurin fungicides, particularly in its chemical structure and systemic properties [18] [19]. The unique dioxazine ring structure that defines fluoxastrobin sets it apart from other strobilurin chemical groups, such as the methoxy-acrylates (azoxystrobin) and methoxy-carbamates (pyraclostrobin) [7] [14]. This structural difference may contribute to variations in binding affinity, metabolic stability, and spectrum of activity compared to other Group 11 fungicides.

In terms of systemic properties, fluoxastrobin demonstrates xylem-mobile systemic activity, allowing it to move upward through plant tissues and provide protection to newly emerging plant parts [20] [21]. This systemic mobility is comparable to azoxystrobin but may be more pronounced than the limited systemic activity observed with pyraclostrobin [18] [19]. The systemic properties of fluoxastrobin contribute to its effectiveness in controlling diseases that affect both foliar and vascular plant tissues.

Research comparing the relative potency of strobilurin fungicides has shown that while all Group 11 fungicides share the same mode of action, there are subtle differences in their inhibitory activity and spectrum of control [22] [18]. Fluoxastrobin has been reported to have comparable or slightly enhanced activity against certain fungal pathogens compared to azoxystrobin, while maintaining the broad-spectrum efficacy characteristic of strobilurin fungicides [23] [24]. These differences in activity may be attributed to variations in molecular structure, binding kinetics, and pharmacokinetic properties among the different strobilurin compounds.

Cellular and Molecular Responses in Target Organisms

| Cellular Response | Response to Fluoxastrobin | Molecular Basis |

|---|---|---|

| Spore Germination | Complete inhibition at low concentrations | Disrupted energy for germination processes |

| Mycelial Growth | Significant growth reduction | Insufficient ATP for cellular processes |

| Mitochondrial Function | Mitochondrial respiratory failure | Blocked electron transport chain |

| Energy Metabolism | ATP depletion and energy crisis | Inhibited oxidative phosphorylation |

| Cell Death Pathway | Cell death due to energy starvation | Metabolic failure due to energy deficit |

| Resistance Development | G143A mutation confers high-level resistance | Altered cytochrome b protein structure |

The cellular and molecular responses of target fungi to fluoxastrobin treatment are characterized by rapid and comprehensive disruption of essential metabolic processes [25] [26]. At the cellular level, fluoxastrobin exposure results in immediate effects on spore germination, with complete inhibition observed at concentrations well below those required for direct cytotoxicity [12] [27]. This inhibition of spore germination represents one of the earliest observable effects of fluoxastrobin treatment and reflects the critical dependence of germination processes on mitochondrial energy production.

Mycelial growth inhibition follows closely after the disruption of spore germination, as the energy requirements for hyphal extension and branching cannot be met under conditions of impaired mitochondrial function [25] [28]. The morphological changes observed in fungi treated with fluoxastrobin include stunted hyphal growth, abnormal branching patterns, and eventual cessation of vegetative growth [29]. These morphological alterations are direct consequences of the metabolic disruption caused by electron transport chain inhibition.

At the molecular level, fluoxastrobin treatment triggers a cascade of stress responses within fungal cells as they attempt to compensate for the loss of mitochondrial function [29] [30]. These responses may include upregulation of alternative respiratory pathways, activation of stress response genes, and changes in cellular metabolism [31] [16]. However, these compensatory mechanisms are generally insufficient to overcome the profound energy deficit created by cytochrome bc₁ complex inhibition, ultimately leading to cell death through metabolic failure.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Melting Point

White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/

Mechanism of Action

Vapor Pressure

Absorption Distribution and Excretion

A metabolism and kinetics study was conducted in which young male and female Wistar rats (4/sex/group) were given a single (1 mg/kg or 100 mg/kg) dose of (methoxyiminotolyl-ring-UL-(14)C)HEC5725 (Fluoxastrobin; lot nos. 11675/1, 12250/1, and 12250/17; >99% radiochemical purity). For multiple-dose experiments, rats received 14 consecutive daily gavage doses (1 mg/kg) of non-labeled HEC5725-E-isomer (lot no. M00358, 98.8% purity) followed by a single dose (1 mg/kg) of radiolabeled test article. Biliary excretion was assessed using an additional group of 12 male rats with bile cannulae. Metabolism and disposition, including plasma kinetics, were determined up to 72 hours post dose. An autoradiography study ... assessed disposition of (methoxyiminotolyl-ring-UL-(14)C)HEC5725 (Fluoxastrobin; lot nos. 12250/1, and 12250/37; >99% radiochemical purity) in male and female rats over 48 hours following a single 3 mg/kg gavage dose. Mass balance for administered radioactivity in all experiments was an acceptable 91-107%. Excretion profiles and plasma concentration data showed that HEC5725 was rapidly and thoroughly absorbed following single or multiple low (1 mg/kg) doses (tmax of 0.4-1.4 hrs) but absorption appeared to be saturated at the 100 mg/kg dose (tmax of 5.4-8.0 hrs). Limited absorption was reflected by the AUC values (54.10 - 61.30 ug/mL/hr for the high dose groups vs. 1.18 - 1.52 ug/mL/hr for the low and multiple-dose groups), and by Cmax values that were 14-33 fold greater than the low-dose groups. Plasma elimination was biphasic with an initial phase at 0.7-3.5 hrs for the low single or multiple dose groups and 2.3-4.1 hrs for the high-dose groups and a secondary phase at approximately 10 hours and 7 hours for the low and high-dose groups, respectively. Plasma concentration-time plots were suggestive of enterohepatic circulation but this was minimal and still allowed for relatively rapid and complete excretion of administered radioactivity. Distribution and kinetic data did not indicate potential for sequestration at the dose regimens tested and revealed no gender-related variability. The major route of excretion was via the bile and subsequently the feces. Urinary excretion was a secondary but significant route. Elimination via expired air was inconsequential (0.02%). Urinary excretion was essentially complete (>90%) at 24 hours postdose and accounted for 16.9-20.2% of the administered low dose and 11.0-14.9% of the high dose. The majority of fecal excretion of radioactivity occurred within 24 hours. In rats without bile cannulae, fecal excretion accounted for 70.4-84.7% of the administered low dose over 48 hours. In high-dose groups, fecal excretion was slightly higher (86.4-91.1%) with much of the fecal radioactivity (43-54% of administered dose) attributed to parent compound due to saturated absorption. In rats with bile cannulae, biliary excretion represented 87.4% of the dose and fecal excretion was correspondingly lower (10.6%). Repeated dosing did not affect excretion profiles and there was no biologically relevant gender-related variability. Tissue/organ/carcass burdens were minimal (<1% of administered radioactivity), findings which were confirmed by the autoradiography experiments. Most radioactivity was associated with the gastrointestinal tract, blood, and organs/tissues directly associated with metabolism and excretion. Tissues levels rapidly diminished after 8 hours to non-detect levels at 48 hours.

A study was conducted in male rats to assess the metabolism and disposition of (chlorophenyl-UL-(14)C)HEC 5725 (Fluoxastrobin; >99% radiochemical purity, batch no. 12712/1, 12712/5 for radioisotopes, 98.9% chemical purity, batch no. M0358 or non-labeled) following a single oral dose of 1 mg/kg. A whole-body autoradiography study was also conducted in male and female rats given a single 3 mg/kg oral dose. Additionally, the metabolism and disposition of the metabolite, (phenyl-UL-(14)C)2-chlorophenol (>98% radiochemical purity, lot no. 12071/1), was examined in male rats give a single 5 mg/kg oral dose. Recovery of administered radioactivity was an acceptable 91-102% among the reviewed studies. Results of the Tier 1 study clearly indicated that (chlorophenyl-UL-(14)C)HEC 5725 (Fluoxastrobin) was rapidly absorbed and metabolized by male rats following a single 1 mg/kg oral dose. Excretion and tissue/organ burden data showed that absorption was nearly 100%. Peak plasma concentrations were achieved within 30 minutes and plasma clearance was rapid. Approximately 77% of administered radioactivity was excreted in the feces and about 14% was excreted in the urine. Excretion via expired air was < or = 0.2%. Overall excretion of administered radioactivity was >90% and complete within 24 hours. Bile duct cannulation experiments revealed that nearly 100% of the fecal radioactivity was contributed by the bile in the form of hydroxylation, methylation, and conjugation products. ...

A preliminary study was conducted in which a single 20 uCi (200 ug) dose of (14)C HEC 5725 (/fluoxastrobin/ lot no. 12250/39, purity >99%) was administered intravenously or dermally (EC 100 formulation) to one male rhesus monkey. The intravenous dose served as a reference for 100% bioavailability. For the main study a single 15 uCi (150 ug) dose of (14)C HEC 5725 (lot no. 12250/39, purity >99%) was administered dermally (EC 100 formulation) to five male rhesus monkeys. The dermal application was for eight hours. Excreta were monitored for up to 192 hours (intravenous dose) or 120 hours (dermal application). ... Actual doses were 195 ug (iv), 172 ug (preliminary dermal), and 148 ug (main dermal). These doses correspond to 60.9 ug/kg, 7.17 ug/ sq cm, and 6.12 ug/ sqcm; only 2.5, 14, and 1% from nominal, respectively. Radioactivity mass balances for the respective test groups were acceptable at 94.0, 102.0, and 93.4%. Following intravenous administration, 52.99% of the administered radioactivity was excreted via the urine, 19.91 via feces, and an additional 21.1% was recovered from cage debris/rinses over the 192-hour experimental period. Approximately 93% of excretion in the urine occurred by 48 hours. Fecal excretion of radiolabel following intravenous administration, although significant (19.91%), was approximately 37.6% of that for urine. Following the 8-hour dermal application, the majority of radioactivity was associated with the dermal swabs and the extracts of those swabs (approximately 84.3-88.4% of applied radioactivity). Only 2.7-12.9% of the radioactivity was associated with the cover material affirming the investigators' contention that most of the applied dose was available for absorption and not bound to the appliance materials. The results of the preliminary study clearly showed that following intravenous administration allowing for 100% bioavailability, HEC 5725 is rapidly and nearly totally excreted in the urine and feces within 48 hours. Following an 8-hour dermal application in a male monkey, absorption was negligible (1.16% preliminary, 2.16% main). As the intravenous dose was not given to the animals of the main dermal group, a normalized absorption value for the main study could not be calculated.

Metabolism Metabolites

The metabolism of (methoxyiminotolyl-ring-UL-(14)C)fluoxastrobin and (chlorophenyl-UL-(14)C)fluoxastrobin in lactating goats /was investigated/. The test substance was administered orally to a single goat at 180 ppm (methoxyiminotolyl label) or 265 ppm (chlorophenyl label) in the diet once per day for three consecutive days; the dose levels represent exaggeration rates of 15x and 22x, respectively. Fluoxastrobin and its Z-isomer were found to be major residues in goat fat (12-46% TRR) but were found in smaller quantities in milk, goat muscle, liver, and kidney (0.31-6.8% TRR). Metabolites identified at >10% TRR in goat commodities were HEC5725-phenoxyhydroxypyrimidine (milk at 11% TRR, eggs at 25% TRR, goat muscle at 53% TRR, goat kidney at 25% TRR, goat fat at 29% TRR), HEC5725-2-cyanophenol-SA (milk at 23% TRR and goat kidney at 15%), HEC5725-dioxazinyl-alcohol-derivative (goat liver at 16% TRR), HEC5725-di- OH-diene-pyrimidine-OH (milk at 21% TRR), and HEC5725-hydroxyphenyl (goat liver at 11% TRR and goat fat at 13% TRR). Based on the results of the goat metabolism studies, the petitioner proposed that fluoxastrobin is metabolized in goats via: (i) hydroxylation of the chlorophenyl ring to mono- and dihydroxy isomers; (ii) bis hydroxylation and reduction of the chlorophenyl ring to dihydroxy dien E-isomers; (iii) hydroxylation of the dioxazine ring followed by oxidative ring opening and further degradation of the dioxazine ring; (iv) oxidative demethylation of the oximether group and cleavage of this group to the ketone and alcohol metabolites; (v) cleavage of the ether group in the pyrimidine moiety to HEC5725-2-chlorophenol and HEC5725-des-chlorophenyl or to HEC5725-phenoxy-hydroxy-pyrimidine and HEC5725-des-pyrimidine; (vi) bis hydroxylation and reduction of the chlorophenyl ring of HEC5725-phenoxy-hydroxypyrimidine to dihydroxy dien E-isomers; and (vii) conjugation of the hydroxyl groups to glucuronic acid and sulfate compounds.

A study was conducted in male rats to assess the metabolism and disposition of (pyrimidine-2-(14)C)HEC 5725 (Fluoxastrobin; >98% radiochemical purity, batch no. KML2621-A) and non-radiolabeled HEC 5725 (/Fluoxastrobin/ 98.8% chemical purity, batch no. M00358) over 48 hours following a single oral dose of 1 mg/kg. A whole-body autoradiography study over a 168-hour period was also conducted in male and female rats given a single 3 mg/kg oral dose of (pyrimidine-2-(14)C)HEC 5725 (radiochemical purity >99%, lot no.12216/1). ... Metabolite characterization studies of (pyrimidine-2-(14)C)HEC 5725 indicated that the test article is extensively metabolized. The urinary and fecal metabolites accounted for 57-61% of the administered dose. Eight components, representing about 7% of the 1 mg/kg dose, were identified in the 48-hour urine samples. These metabolites were primarily hydroxylation/ conjugation products. No parent compound was detected in the urine. Twelve metabolites and parent compound were detected in the feces. Fecal metabolites were also primarily hydroxylation products, the most prevalent being HEC 5725-di-OH, isomer 2 (11.6% of the dose), HEC5725-di-OH-dioxazine-OH, isomer 2 (9.3% of the dose), and HEC5725-E-des- chlorophenyl (7.2% of the dose). All fecal radioactivity was accounted for by identified metabolites and parent compound being approximately 54% and 1%, respectively, of the administered dose. Other metabolism/disposition studies on (methoxyiminotolyl-ring-UL-(14)C) HEC 5725 ... have shown that biliary contributions account for most fecal radioactivity and that the metabolism of the test article is not a function of bacterial flora. The results of these studies are consistent with the proposed metabolism pathway.

A metabolism and kinetics study was conducted in which young male and female Wistar rats (4/sex/group) were given a single (1 mg/kg or 100 mg/kg) dose of (methoxyiminotolyl-ring-UL-(14)C)HEC5725 (Fluoxastrobin; lot nos. 11675/1, 12250/1, and 12250/17; >99% radiochemical purity). For multiple-dose experiments, rats received 14 consecutive daily gavage doses (1 mg/kg) of non-labeled HEC5725-E-isomer (lot no. M00358, 98.8% purity) followed by a single dose (1 mg/kg) of radiolabeled test article. Biliary excretion was assessed using an additional group of 12 male rats with bile cannulae. Metabolism and disposition, including plasma kinetics, were determined up to 72 hours post dose. ... HEC5725 was extensively metabolized as shown by the extensive metabolite profiles from urine, feces and bile and the relative absence of parent compound (except in the feces of rats given the 100 mg/kg dose). There were no significant qualitative or quantitative differences in metabolite profiles among the test groups or between males and females. The urinary metabolites were primarily the result of cleavage between the second and third rings of the parent compound. Biliary metabolites were primarily products resulting from cleavage of rings 2, 3 and 4, and subsequent hydroxylation, methoxylation, and conjugation with glucuronic acid. HEC5725-E-des-chlorophenyl and HEC5725-des-chlorophenyl-dioxazine-OH were the major metabolites in all excretion matrices. Some of the rat metabolites seem to be in common with metabolites in studies from lactating goat (e.g., HEC5725-di-OH and its dioxazine-OH, HEC5725-E-des-chlorophenyl and its derived ketone, dioxazine-OH, and glycol, in addition to several dioxazine phenyl two ring metabolites) and laying hen (e.g., several glucuronide conjugates of HEC5725- including mono- and di-OHGA, and oxime-GA in addition to mono- and bi-ring fragments including dioxazine-oxime, 2- cyanophenol, and salicylic acid).

A study was conducted in male rats to assess the metabolism and disposition of (chlorophenyl-UL-(14)C)HEC 5725 (Fluoxastrobin; >99% radiochemical purity, batch no. 12712/1, 12712/5 for radioisotopes, 98.9% chemical purity, batch no. M0358 or non-labeled) following a single oral dose of 1 mg/kg. A whole-body autoradiography study was also conducted in male and female rats given a single 3 mg/kg oral dose. Additionally, the metabolism and disposition of the metabolite, (phenyl-UL-(14)C)2-chlorophenol (>98% radiochemical purity, lot no. 12071/1), was examined in male rats give a single 5 mg/kg oral dose. Recovery of administered radioactivity was an acceptable 91-102% among the reviewed studies. Results of the Tier 1 study clearly indicated that (chlorophenyl-UL-(14)C)HEC 5725 (Fluoxastrobin) was rapidly absorbed and metabolized by male rats following a single 1 mg/kg oral dose. Excretion and tissue/organ burden data showed that absorption was nearly 100%. Peak plasma concentrations were achieved within 30 minutes and plasma clearance was rapid. Approximately 77% of administered radioactivity was excreted in the feces and about 14% was excreted in the urine. Excretion via expired air was < or = 0.2%. Overall excretion of administered radioactivity was >90% and complete within 24 hours. Bile duct cannulation experiments revealed that nearly 100% of the fecal radioactivity was contributed by the bile in the form of hydroxylation, methylation, and conjugation products. Metabolite characterization efforts indicated that HEC5725 was extensively metabolized primarily via hydroxylation and subsequent methylation, followed by glucuronide or sulfate conjugation. Approximately 19 fractions were identified in the 24-hour bile samples from rats dosed with the (chlorophenyl-UL-(14)C)HEC5725. These metabolites collectively represented approximately 44% of the administered 1 mg/kg dose with HPLC characterized metabolites and unidentified polar compounds accounting for a an additional 33% of the administered dose. The most prevalent of the biliary metabolites was methoxy-OH-GA-dioxazine-OH and methoxy-OH-GA each representing about 6% of the administered dose. In the matrices analyzed, parent compound never accounted for more than 3% of the dose. The proposed metabolism pathway for (chlorophenyl-UL-(14)C)HEC5725 appears to be consistent with the findings of the study reports. In the initial experiments, tissue/carcass burdens were only slightly in excess of 1% of the administered radioactivity at 48 hours post dose. Most of this radioactivity was associated with the liver (approximately 0.42%) and gastrointestinal tract (0.44%). Autoradiography experiments in which rats were terminated at 1, 4, 8, 24, 48, 72, 120, and 168 hours post dose, revealed that radioactivity was widely distributed but that most was associated with the gastrointestinal tract, blood, organs/tissues involved with elimination, and fat. There was no indication of sequestration of the test article or its metabolites. The study report on the metabolism and disposition of 2-chlorophenol metabolite in male rats showed that this metabolite of HEC5725 was also rapidly and thoroughly absorbed following oral administration, and was extensively metabolized. More than 99% of the radioactivity from a single oral dose of (14)C)-2-chlorophenol was excreted in the urine. The majority of urinary radioactivity was associated with a glucuronide conjugate (approximately 64% of the administered dose) and sulfate conjugate (approximately 28% of the administered dose) of 2-chlorophenol. The metabolites and parent compound (2-chlorophenol) represented essentially all (>98%) of the administered dose of the 2-chlorophenol metabolite of HEC5725 (Fluoxastrobin).

Wikipedia

(Z)-fluoxastrobin

Use Classification

Pharmaceuticals

Analytic Laboratory Methods

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/